molecular formula C10H15NS B13525643 5-Methyl-2-(3-thienyl)piperidine

5-Methyl-2-(3-thienyl)piperidine

Cat. No.: B13525643
M. Wt: 181.30 g/mol
InChI Key: ZULNJZVTWLSRIE-UHFFFAOYSA-N
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Description

5-methyl-2-(thiophen-3-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiophene ring at the second position and a methyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(thiophen-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, which includes the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . These methods involve the use of various reagents and catalysts under specific conditions to achieve the desired product.

Industrial Production Methods

Industrial production of 5-methyl-2-(thiophen-3-yl)piperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(thiophen-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

5-methyl-2-(thiophen-3-yl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-(thiophen-3-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-(thiophen-3-yl)piperidine: Lacks the methyl group at the fifth position.

    5-methyl-2-(thiophen-2-yl)piperidine: The thiophene ring is substituted at the second position instead of the third position.

Uniqueness

5-methyl-2-(thiophen-3-yl)piperidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group and the position of the thiophene ring contribute to its distinct properties compared to similar compounds .

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

5-methyl-2-thiophen-3-ylpiperidine

InChI

InChI=1S/C10H15NS/c1-8-2-3-10(11-6-8)9-4-5-12-7-9/h4-5,7-8,10-11H,2-3,6H2,1H3

InChI Key

ZULNJZVTWLSRIE-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(NC1)C2=CSC=C2

Origin of Product

United States

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